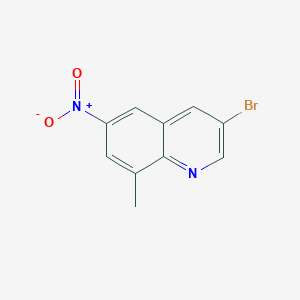

3-Bromo-8-methyl-6-nitroquinoline

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Contemporary Organic Chemistry

Quinoline, a heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govontosight.ai This structural motif is a cornerstone in medicinal chemistry and materials science. researchgate.netresearchgate.net The quinoline scaffold is considered a "privileged structure" because its derivatives have shown a wide range of biological activities, leading to their use in the development of numerous therapeutic agents. researchgate.netjddtonline.info Compounds containing the quinoline core are investigated for their potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. jddtonline.infonih.govwisdomlib.org Beyond medicine, quinoline derivatives are also integral to the creation of functional materials such as fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov

Positional Isomerism and Substituent Effects in Quinoline Derivatives

In the case of 3-Bromo-8-methyl-6-nitroquinoline , the substituents are:

A bromo group at the 3-position.

A methyl group at the 8-position.

A nitro group at the 6-position.

Rationale for Focused Research on this compound

While extensive research on This compound is not widely documented in publicly available literature, its structure suggests it is a valuable intermediate in organic synthesis. Substituted nitroquinolines are often precursors for the synthesis of aminoquinolines, which can then be further modified to create more complex molecules with potential pharmacological activity.

The presence of a bromo group provides a reactive site for cross-coupling reactions, allowing for the introduction of various other functional groups. The methyl and nitro groups also offer possibilities for further chemical transformations. Therefore, the primary interest in this compound likely lies in its utility as a building block for creating novel and diverse quinoline derivatives for screening in drug discovery and materials science.

Overview of Research Trajectories for Novel Quinolines

Current research on quinoline derivatives is focused on several key areas:

Development of new synthetic methodologies: Chemists are continuously exploring more efficient and environmentally friendly ways to synthesize substituted quinolines. researchgate.net This includes the use of green chemistry principles and novel catalytic systems.

Exploration of new therapeutic applications: Researchers are investigating quinoline-based compounds for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. mdpi.comresearchgate.net

Advancements in materials science: The unique photophysical properties of certain quinoline derivatives are being harnessed to develop advanced materials for electronics and imaging. nih.govresearchgate.net

Compound Data

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrN₂O₂ | calpaclab.com |

| Molecular Weight | 267.08 g/mol | calpaclab.com |

| CAS Number | 210708-22-8 | calpaclab.combldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-8-methyl-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c1-6-2-9(13(14)15)4-7-3-8(11)5-12-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHOVNCABQDJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC(=CN=C12)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455918 | |

| Record name | 3-Bromo-8-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210708-22-8 | |

| Record name | 3-Bromo-8-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 3 Bromo 8 Methyl 6 Nitroquinoline

Reactivity Profiles of the Bromo Substituent at Position 3

The bromine atom at the C-3 position of the quinoline (B57606) ring is a versatile handle for introducing molecular diversity through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the nitro group at position 6 activates the quinoline ring system towards nucleophilic attack. This electronic influence makes the bromo substituent at position 3 susceptible to Nucleophilic Aromatic Substitution (SNA) reactions. In an SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The presence of the strongly electron-withdrawing nitro group helps to stabilize this intermediate, facilitating the subsequent elimination of the bromide ion to yield the substituted product. pressbooks.pub

While direct SNAr on unactivated aryl halides is generally difficult, the presence of the nitro group on the quinoline ring system significantly facilitates this type of transformation. pressbooks.pubyoutube.com The reaction proceeds through an addition-elimination mechanism. pressbooks.pub

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling with boronic acids)

The bromo substituent at position 3 is an excellent substrate for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govyoutube.com Among these, the Suzuki-Miyaura coupling, which utilizes organoboron compounds like boronic acids or their esters, is particularly noteworthy. researchgate.netnih.gov

In a typical Suzuki-Miyaura reaction, a palladium(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the 3-bromoquinoline (B21735) derivative. youtube.com The resulting palladium(II) complex then undergoes transmetalation with the boronic acid, followed by reductive elimination to furnish the coupled product and regenerate the palladium(0) catalyst, thus completing the catalytic cycle. youtube.com The versatility of this reaction allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C-3 position. researchgate.netnih.gov For instance, the coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester has been studied as a model for challenging Suzuki-Miyaura reactions. researchgate.netnih.gov

Table 1: Examples of Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reaction Type |

| 3-Bromo-8-methyl-6-nitroquinoline | Arylboronic acid | Pd(PPh₃)₄, base | 3-Aryl-8-methyl-6-nitroquinoline | Suzuki-Miyaura |

| This compound | Alkyltin reagent | Pd(P(t-Bu)₃)₂ | 3-Alkyl-8-methyl-6-nitroquinoline | Stille |

| This compound | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 3-Alkynyl-8-methyl-6-nitroquinoline | Sonogashira |

Transformations of the Nitro Group at Position 6

Reduction Reactions to Amino-Quinoline Derivatives

The nitro group can be readily reduced to an amino group, providing access to 6-aminoquinoline (B144246) derivatives, which are important intermediates in the synthesis of various biologically active compounds. nih.govgoogle.compatsnap.com Several reducing agents can be employed for this transformation, each with its own advantages.

Commonly used methods include:

Tin(II) chloride (SnCl₂): This is a mild and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functional groups. nih.govcommonorganicchemistry.com

Raney Nickel (Raney Ni): Catalytic hydrogenation using Raney Nickel is an efficient method for nitro group reduction. commonorganicchemistry.comacs.org It is often preferred when trying to avoid the dehalogenation of aryl halides that can occur with other catalysts like palladium on carbon. commonorganicchemistry.com

Iron (Fe) powder: Reduction with iron powder in an acidic medium provides a mild and classical method for converting nitroarenes to anilines. commonorganicchemistry.comresearchgate.net

The resulting 8-methyl-6-aminoquinoline can serve as a precursor for further synthetic manipulations.

Table 2: Common Reducing Agents for Nitro Group Reduction

| Reducing Agent | Conditions | Advantages |

| SnCl₂ | HCl, Ethanol (B145695) | Mild, good for sensitive substrates |

| Raney Ni | H₂ gas, Ethanol | High efficiency, avoids dehalogenation |

| Fe powder | Acetic acid, Ethanol | Inexpensive, mild conditions |

Impact of the Nitro Group as an Electron-Withdrawing Moiety on Compound Reactivity

The nitro group is a potent electron-withdrawing group due to both inductive and resonance effects. nih.govresearchgate.netchegg.com This strong electron-withdrawing nature significantly influences the reactivity of the entire this compound molecule. nih.gov

The key impacts include:

Activation towards Nucleophilic Aromatic Substitution: As mentioned earlier, the nitro group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate. pressbooks.pubnih.govnih.gov

Increased Acidity of Protons: The electron-withdrawing effect of the nitro group can increase the acidity of protons on adjacent carbons. solubilityofthings.com

Influence on Biological Activity: In many heterocyclic compounds, the presence of a nitro group is crucial for their biological activity, often enhancing their antimicrobial or other therapeutic properties. acs.orgsolubilityofthings.com

Reactivity of the Methyl Group at Position 8

The methyl group at the C-8 position of the quinoline ring is not merely a passive substituent. Its C-H bonds can be activated for various chemical transformations, often facilitated by transition metal catalysts. Research has shown that 8-methylquinolines can undergo C(sp³)–H bond activation, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govresearchgate.netrsc.orgrsc.orgacs.org

For example, rhodium(III)-catalyzed C(sp³)–H alkylation of 8-methylquinolines with allylic alcohols has been described to produce γ-quinolinyl carbonyl compounds. rsc.org Similarly, ruthenium(II)-catalyzed amidation reactions of 8-methylquinolines with azides provide a direct route to quinolin-8-ylmethanamines. nih.govresearchgate.netrsc.org These reactions typically proceed through the formation of a cyclometalated intermediate, where the nitrogen atom of the quinoline ring coordinates to the metal center, facilitating the activation of the C-H bond of the adjacent methyl group. rsc.org

While these studies have been conducted on 8-methylquinoline (B175542) and its derivatives, the principles of C(sp³)–H activation are applicable to this compound, although the electronic effects of the bromo and nitro substituents would likely influence the reaction conditions and outcomes.

Oxidative Transformations of the Methyl Group

The methyl group at the C-8 position of this compound is susceptible to oxidation, a common reaction for alkyl groups attached to aromatic rings. The benzylic position of the methyl group is activated by the adjacent aromatic quinoline system, making it a target for various oxidizing agents.

The proposed transformation would involve the conversion of the 8-methyl group into an 8-carboxylic acid group, yielding 3-Bromo-6-nitroquinoline-8-carboxylic acid. The reaction is believed to proceed through a radical mechanism, initiated by the abstraction of a benzylic hydrogen atom by the permanganate (B83412) ion. masterorganicchemistry.com This is followed by a series of oxidative steps that ultimately lead to the carboxylic acid. The presence of the electron-withdrawing nitro group on the same ring may influence the reaction rate, potentially making the methyl group more electron-deficient and slightly less susceptible to oxidation compared to an unsubstituted methylquinoline. However, the strong oxidizing power of potassium permanganate is generally sufficient to overcome such deactivation.

This compound + KMnO₄ → 3-Bromo-6-nitroquinoline-8-carboxylic acid

It is important to note that harsh oxidation conditions could potentially lead to the degradation of the quinoline ring system itself. Therefore, careful control of reaction parameters such as temperature and reagent concentration would be crucial for achieving selective oxidation of the methyl group.

Condensation Reactions Involving the Methyl Group

The methyl group of this compound, while not as acidic as methyl groups at the 2- or 4-positions of the quinoline ring, can potentially participate in condensation reactions under appropriate basic conditions. The acidity of the protons on the methyl group is a key factor for its involvement in such reactions. In quinoline systems, methyl groups at the C-2 and C-4 positions are particularly activated due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the resulting carbanion through resonance. For the 8-methyl group, this activation is less pronounced.

However, in the presence of a strong base, it is conceivable that the methyl group could be deprotonated to form a carbanion. This carbanion could then act as a nucleophile and participate in condensation reactions, such as an aldol-type condensation with an appropriate aldehyde or ketone. youtube.comyoutube.com For instance, a reaction with benzaldehyde (B42025) in the presence of a strong base could theoretically lead to the formation of a styryl-type derivative.

The general scheme for such a condensation would be:

This compound + R-CHO (in the presence of a strong base) → 3-Bromo-8-(2-R-ethenyl)-6-nitroquinoline

Where R represents an aryl or alkyl group from the aldehyde. The success of such a reaction would be highly dependent on the choice of base and reaction conditions to favor the deprotonation of the 8-methyl group over other potential side reactions. Intramolecular aldol (B89426) condensations are also a possibility in appropriately substituted molecules, typically leading to the formation of five- or six-membered rings. youtube.comkhanacademy.org

Studies on Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is essential for optimizing synthetic routes and controlling product formation.

Detailed Mechanistic Pathways of Key Synthetic Transformations

Detailed mechanistic studies specifically for this compound are scarce. However, the mechanisms of key transformations involving similar quinoline derivatives are well-documented and provide a strong basis for understanding its reactivity.

A significant reaction pathway for bromo-nitro-aromatic compounds is nucleophilic aromatic substitution (SNA_r) . The presence of the strongly electron-withdrawing nitro group at the C-6 position activates the quinoline ring for nucleophilic attack. While the bromine atom is at C-3, the nitro group's influence extends throughout the ring system, facilitating the displacement of the bromide by a nucleophile. The generally accepted mechanism for SNA_r reactions involves a two-step addition-elimination process. nih.gov

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine at C-3), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (bromide ion), yielding the substituted product.

The presence of the nitro group is crucial for stabilizing the intermediate and thus lowering the activation energy of the reaction. nih.gov

Kinetic Investigations of Reaction Rates and Selectivity

Quantitative kinetic data for reactions of this compound are not readily found in the published literature. However, general principles of chemical kinetics can be applied to predict the factors influencing reaction rates and selectivity. libretexts.org

For the nucleophilic aromatic substitution reactions mentioned above, the rate is typically dependent on the concentrations of both the quinoline substrate and the nucleophile, following second-order kinetics. The rate law can be expressed as:

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles will generally react faster.

Solvent: Polar aprotic solvents are often used for SNA_r reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

Temperature: As with most chemical reactions, an increase in temperature will lead to an increase in the reaction rate.

In the case of the oxidative transformation of the methyl group , the kinetics would likely be more complex. The oxidation of alkylarenes with permanganate can involve multiple steps and intermediates. japsonline.com The rate-determining step is often the initial C-H bond cleavage.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 8 Methyl 6 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering precise insights into the connectivity and spatial arrangement of atoms.

1H NMR Analysis for Proton Environment and Coupling Patterns

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the number of different types of protons and their neighboring environments within a molecule. For 3-bromo-8-methyl-6-nitroquinoline, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons and the methyl group protons.

The aromatic region will likely show a set of signals for the protons on the quinoline (B57606) core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the electron-donating effect of the methyl group. The coupling patterns (splitting of signals) will reveal the adjacency of protons. For instance, protons on adjacent carbons will exhibit spin-spin coupling, resulting in doublets, triplets, or more complex multiplets, with the coupling constants (J values) providing further structural information.

The methyl group at the C8 position is expected to appear as a singlet in the upfield region of the spectrum, typically around 2.5 ppm, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | s | - |

| H-4 | 8.8 - 9.0 | s | - |

| H-5 | 7.8 - 8.0 | d | 8.0 - 9.0 |

| H-7 | 7.5 - 7.7 | d | 8.0 - 9.0 |

| 8-CH₃ | 2.5 - 2.7 | s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

13C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronic effects of the substituents. The carbons of the quinoline ring will resonate in the aromatic region (typically 120-150 ppm). The carbon atom attached to the bromine (C-3) will be influenced by the halogen's electronegativity. Similarly, the carbon bearing the nitro group (C-6) and the carbon with the methyl group (C-8) will show characteristic shifts. The methyl carbon itself will appear at a much higher field (lower ppm value), typically in the range of 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 120 - 122 |

| C-4 | 138 - 140 |

| C-4a | 148 - 150 |

| C-5 | 125 - 127 |

| C-6 | 145 - 147 |

| C-7 | 128 - 130 |

| C-8 | 135 - 137 |

| C-8a | 130 - 132 |

| 8-CH₃ | 18 - 22 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Applications of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish which protons are adjacent to each other. For this compound, COSY would confirm the coupling between H-5 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the entire molecular structure by connecting different fragments. For example, it could show a correlation from the methyl protons to C-7, C-8, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformation, though for a planar aromatic system like quinoline, its primary use would be to confirm through-space proximities of substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The methyl group's C-H stretching will be observed just below 3000 cm⁻¹.

N-O stretching (nitro group): The nitro group will exhibit two strong, characteristic absorption bands corresponding to asymmetric and symmetric stretching, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=C and C=N stretching (aromatic ring): The stretching vibrations of the quinoline ring system will appear in the 1600-1450 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1350 | Strong |

| Aromatic C=C and C=N Stretch | 1450 - 1600 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Raman Spectroscopy (if relevant and data available for analogous quinolines)

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

For this compound, a Raman spectrum could provide additional confirmatory data. The symmetric vibrations of the quinoline ring system are often strong in the Raman spectrum. The nitro group also has characteristic Raman signals. The C-Br stretch, while observable in the FT-IR, may also be visible in the Raman spectrum. The combination of both FT-IR and Raman data can provide a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, both high-resolution and soft ionization techniques are crucial for unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula of this compound. The presence of bromine is particularly significant due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum. The theoretical exact mass of the molecular ion [M]+ and the protonated molecule [M+H]+ can be calculated and compared with the experimental values.

Table 1: Theoretical HRMS Data for this compound

| Ion | Formula | Theoretical m/z |

|---|---|---|

| [M(79Br)]+ | C10H779BrN2O2 | 265.9718 |

| [M(81Br)]+ | C10H781BrN2O2 | 267.9698 |

| [M(79Br)+H]+ | C10H879BrN2O2 | 266.9796 |

The experimentally obtained m/z values from an HRMS analysis would be expected to be in very close agreement (typically within 5 ppm) with these theoretical values, confirming the elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like nitro-containing aromatic compounds. In ESI-MS, this compound would typically be observed as the protonated molecule, [M+H]+. The resulting mass spectrum would show a characteristic pair of peaks separated by 2 m/z units, corresponding to the two isotopes of bromine. The relative intensities of these peaks would be nearly equal, providing a clear signature for the presence of a single bromine atom in the molecule.

In addition to the molecular ion, ESI-MS can sometimes reveal fragmentation patterns, although it is a softer technique than electron ionization. Potential fragmentation could involve the loss of the nitro group (NO2) or other characteristic neutral losses, providing further structural information.

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Characterization

UV-Visible spectroscopy probes the electronic transitions within a molecule and provides insights into its chromophoric system. The photophysical properties, such as absorption wavelengths and quantum yields, are important for understanding the molecule's interaction with light.

The UV-Visible absorption spectrum of this compound is expected to be dominated by the extended π-conjugated system of the quinoline ring, which is further influenced by the electron-withdrawing nitro group and the electron-donating methyl group, as well as the bromo substituent. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would likely exhibit multiple absorption bands corresponding to π → π* and n → π* transitions.

The quinoline core itself shows characteristic absorption bands. The introduction of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in their intensity (hyperchromic effect). The methyl and bromo groups will also modulate the electronic structure and thus the absorption spectrum.

Table 2: Expected UV-Visible Absorption Maxima for this compound in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Probable Transition |

|---|---|---|

| ~250-280 | High | π → π* |

| ~320-360 | Moderate to High | π → π* |

Note: The exact values would need to be determined experimentally.

The photophysical properties of this compound, such as its fluorescence quantum yield, would provide information on the fate of the molecule after it absorbs light. Many nitroaromatic compounds are known to have very low or negligible fluorescence quantum yields because the excited state is efficiently deactivated through non-radiative pathways, often involving the nitro group. Intersystem crossing to the triplet state can also be a significant deactivation pathway.

Therefore, it is anticipated that this compound would exhibit weak fluorescence. The determination of the fluorescence quantum yield would require a comparative method using a standard fluorophore.

X-ray Crystallography and Solid-State Structural Analysis

The crystal structure would reveal the planarity of the quinoline ring system and the orientation of the substituents. The nitro group's orientation relative to the aromatic ring is of particular interest, as it influences the electronic properties. Furthermore, the analysis of the crystal packing would shed light on the intermolecular interactions, such as π-π stacking, C-H···O, or C-H···N hydrogen bonds, which govern the solid-state architecture.

Table 3: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P21/c) |

| Key Bond Lengths (Å) | C-Br: ~1.90, C-N(O2): ~1.47, N-O: ~1.22 |

Note: These are representative values and the actual parameters would be determined from the crystal structure refinement.

The solid-state structure is invaluable for structure-property relationship studies and for understanding how the molecule interacts with its environment at a molecular level.

Computational and Theoretical Chemistry Studies on 3 Bromo 8 Methyl 6 Nitroquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. rsc.org DFT calculations are routinely employed to determine a molecule's optimized geometry, electronic properties, and vibrational frequencies. nih.gov For these analyses, functionals such as B3LYP are commonly paired with basis sets like 6-31G or 6-311G variants. nih.govresearchgate.net

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule.

For 3-Bromo-8-methyl-6-nitroquinoline, the core quinoline (B57606) ring system is expected to be largely planar. The substituents—a bromine atom at position 3, a methyl group at position 8, and a nitro group at position 6—will lie in or very close to this plane. The optimization process would precisely calculate bond lengths, bond angles, and dihedral angles. The introduction of substituents can cause minor distortions in the quinoline ring due to steric and electronic effects. For instance, the bulky nitro and bromo groups may cause slight puckering or out-of-plane bending to minimize steric strain, while their electronic influence would subtly alter the bond lengths within the aromatic system.

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT provides several tools to analyze these characteristics.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. joaquinbarroso.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and optical properties. rsc.orgjoaquinbarroso.com A smaller gap generally implies higher reactivity.

In this compound, the electron-donating methyl group would raise the HOMO energy, while the potent electron-withdrawing nitro group would significantly lower the LUMO energy. The bromine atom has a dual role, withdrawing electron density through induction and donating through resonance. The net effect would be a relatively small HOMO-LUMO gap, suggesting a chemically reactive molecule.

Table 1: Illustrative Frontier Orbital Energies of Substituted Aromatics Data based on computational studies of related compounds to illustrate substituent effects.

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Nitrobenzene | -NO₂ | -7.89 | -1.53 | 6.36 |

| Aniline (B41778) | -NH₂ | -5.51 | 0.44 | 5.95 |

| Substituted Quinoline (Example) | Various | -6.21 | -2.45 | 3.76 |

Note: Specific values for this compound would require dedicated calculation. This table demonstrates general trends. Data is illustrative and derived from principles discussed in sources. researchgate.netsemanticscholar.org

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.org It is highly effective for identifying regions that are rich or poor in electrons, thereby predicting sites for nucleophilic and electrophilic attack. researchgate.net Red-colored regions indicate negative potential (electron-rich), often associated with lone pairs on electronegative atoms, while blue regions represent positive potential (electron-poor).

For this compound, the MEP would show strong negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, making these sites susceptible to electrophilic attack or hydrogen bonding. researchgate.net The hydrogen atoms of the aromatic ring and methyl group would exhibit positive potential (blue).

Atomic Charges: Computational methods can assign partial charges to each atom in a molecule. Analyses like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide insights into the charge distribution. In the target molecule, the high electronegativity of oxygen, nitrogen, and bromine atoms would result in them carrying significant partial negative charges, while the adjacent carbon atoms would bear partial positive charges. researchgate.net

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. youtube.com By calculating the harmonic frequencies of a molecule's normal modes of vibration, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore scaled by an empirical factor (e.g., ~0.96) for better agreement. nih.gov

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching, ring breathing, or substituent-specific vibrations. For this compound, characteristic frequencies would be expected for the quinoline ring stretching modes, C-H stretching of the methyl group, symmetric and asymmetric stretching of the NO₂ group, and the C-Br stretching vibration.

Table 2: Representative Vibrational Frequencies for a Substituted Quinoline Based on data for 6-Bromo-2-methylquinoline to illustrate typical assignments.

| Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3060 | 3058 |

| C-H stretch (methyl) | 2925 | 2924 |

| C=C/C=N stretch (ring) | 1598 | 1600 |

| NO₂ asymmetric stretch | ~1530 | (Expected) |

| NO₂ symmetric stretch | ~1350 | (Expected) |

| C-Br stretch | 680 | 682 |

Note: Data is illustrative and adapted from studies on similar compounds like 6-bromo-2-methylquinoline. researchgate.net Frequencies for the nitro group are typical values.

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for the ab initio calculation of nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. rsc.org By comparing calculated ¹H and ¹³C chemical shifts with experimental data, the structural assignment of complex molecules can be confirmed. researchgate.net

The chemical shifts in this compound are dictated by the electronic environment of each nucleus.

The strong electron-withdrawing nitro group at C6 would cause significant deshielding (a shift to higher ppm values) for the nearby protons and carbons (e.g., at C5 and C7).

The electron-donating methyl group at C8 would cause shielding (a shift to lower ppm values) for adjacent nuclei.

The bromine atom at C3 would also influence the shifts of its neighbors through its inductive and resonance effects.

DFT-GIAO calculations would provide a predicted spectrum that, when correlated with experimental results, could unambiguously assign each signal to its corresponding atom in the molecule. researchgate.net

Reaction Pathway and Mechanistic Simulations

Computational chemistry is instrumental in elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation.

A key reaction for a molecule like this compound is Nucleophilic Aromatic Substitution (SₙAr). The presence of a strong electron-withdrawing nitro group activates the aromatic ring, making the bromine atom a viable leaving group for substitution by a nucleophile. nih.govnih.gov

Computational modeling of this reaction would involve:

Locating Reactants and Products: The geometries and energies of the starting material (this compound and a chosen nucleophile) and the final product are calculated.

Identifying Intermediates: The SₙAr mechanism often proceeds through a high-energy intermediate known as a Meisenheimer complex. DFT calculations can confirm the existence and stability of this species. nih.gov

Characterizing Transition States (TS): The transition state is the highest energy point along the reaction coordinate connecting reactants to intermediates or products. Locating the TS structure is crucial for determining the reaction's activation energy (Eₐ), which governs the reaction rate. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction path. amazonaws.comrsc.org

By mapping the energies of all stationary points (reactants, TS, intermediates, products), a complete potential energy surface for the substitution reaction can be constructed, providing deep mechanistic insight into the regioselectivity and feasibility of the transformation. acs.org

Tautomerism Studies in Related Quinoline Systems

Tautomerism, the interconversion of structural isomers, is a known phenomenon in certain substituted quinolines, particularly those with hydroxyl or amino groups. These studies often employ computational methods to determine the relative stabilities of different tautomeric forms in various environments. For instance, research on 7-hydroxy-8-(azophenyl)quinoline has explored its complex tautomeric equilibria in the ground and excited states. nih.gov

However, the structure of this compound, lacking functional groups prone to proton migration (like -OH or -NH2), is not expected to exhibit significant tautomerism under normal conditions. The primary structure is stable, and computational studies on tautomerism would likely be inapplicable.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. These simulations can reveal information about:

Conformational Flexibility: How the molecule changes its shape.

Intermolecular Interactions: How the molecule interacts with other molecules, such as solvents or biological macromolecules.

MD simulations have been used to study various quinoline derivatives to understand their behavior in different environments, such as their interactions with biological targets. For example, simulations have been performed on highly brominated quinolines to support investigations into their anticancer activities. These studies often analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess stability and flexibility.

While these studies provide a framework for how one might investigate this compound, specific MD simulation data for this compound, such as interaction energies or conformational analyses, is not currently available in the literature.

Structure Property Relationships in 3 Bromo 8 Methyl 6 Nitroquinoline and Analogs Non Biological Focus

Influence of Bromine, Methyl, and Nitro Substituents on Spectroscopic Signatures

Interactive Data Table: Expected Spectroscopic Shifts in 3-Bromo-8-methyl-6-nitroquinoline

| Spectroscopic Technique | Key Feature | Expected Observation and Rationale |

| ¹H NMR | Aromatic Protons | The electron-withdrawing nitro group at C6 and the bromine at C3 will deshield adjacent protons, causing downfield shifts. The electron-donating methyl group at C8 will cause a slight upfield shift for nearby protons. The proton at C4, being adjacent to the electronegative nitrogen and the bromine at C3, is expected to be significantly deshielded. |

| ¹³C NMR | Aromatic Carbons | The carbon atoms attached to the electron-withdrawing nitro (C6) and bromo (C3) groups will experience a downfield shift. The carbon of the methyl group (C8-CH₃) will appear at a characteristic upfield chemical shift. The carbon bearing the nitro group (C6) will be significantly deshielded. |

| IR Spectroscopy | Vibrational Frequencies | Characteristic peaks for the C-Br stretch, C-H stretches of the methyl group, and aromatic C-H stretches will be present. The nitro group will exhibit strong symmetric and asymmetric stretching vibrations, typically in the regions of 1350-1300 cm⁻¹ and 1550-1500 cm⁻¹, respectively. |

| UV-Vis Spectroscopy | Electronic Transitions | The extended π-system of the quinoline (B57606) ring, influenced by the auxochromic methyl group and the chromophoric nitro group, is expected to result in absorption maxima in the UV region. The nitro group, in particular, will likely cause a bathochromic (red) shift of the π-π* transitions compared to unsubstituted quinoline. |

Electronic Effects of Functional Groups on the Reactivity Profile of the Quinoline Core

The reactivity of the quinoline core in this compound is a delicate balance of the electronic effects exerted by its three substituents. The quinoline ring system itself is a bicyclic heteroaromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. vedantu.com

Nitro Group (at C6): The nitro group is a powerful electron-withdrawing group, both through resonance and inductive effects. Its presence at the C6 position significantly deactivates the benzene ring towards electrophilic substitution. quimicaorganica.org Electrophilic attack on the benzene portion of the quinoline generally occurs at positions 5 and 8. quimicaorganica.orgquora.comreddit.com The deactivating nature of the nitro group at C6 would further disfavor electrophilic attack on this ring.

Bromine Atom (at C3): The bromine atom at the C3 position also exerts a deactivating inductive effect due to its electronegativity. While halogens can donate electron density through resonance, their inductive effect typically dominates in electrophilic aromatic substitution, thus deactivating the pyridine ring.

Methyl Group (at C8): In contrast, the methyl group at the C8 position is an electron-donating group through an inductive effect and hyperconjugation. This activating group would tend to increase the electron density of the benzene ring, making it more susceptible to electrophilic attack. However, its activating influence is likely counteracted by the strong deactivating effect of the nitro group at C6.

Correlation between Molecular Structure and Chemical Reactivity in Synthetic Pathways

The synthesis of substituted quinolines can be achieved through various established methods, and the specific substitution pattern of this compound dictates the most viable synthetic routes. rsc.orgpharmaguideline.com Classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses. vedantu.comrsc.orgpharmaguideline.com

For a polysubstituted quinoline like this compound, a multi-step synthesis is inevitable. A plausible synthetic strategy could involve the initial synthesis of a substituted aniline (B41778) precursor, which is then subjected to a cyclization reaction to form the quinoline core. For instance, a substituted aniline bearing a methyl and a nitro group could be a starting point. The bromine could be introduced either on the aniline precursor or on the formed quinoline ring through electrophilic bromination.

The synthesis of halogen-containing quinolines is of particular interest as the halogen can serve as a handle for further functionalization. nih.gov For example, a bromo-substituted quinoline can undergo various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The presence of the nitro group can also be synthetically useful, as it can be reduced to an amino group, which can then be further modified.

Investigation of Crystal Packing and Supramolecular Assembly

While specific crystallographic data for this compound is not available, the principles of supramolecular chemistry allow for predictions regarding its solid-state structure. The crystal packing of quinoline derivatives is often governed by a combination of weak intermolecular interactions, such as C–H···O, C–H···π, and π–π stacking interactions. nih.govacs.org

In the case of this compound, the following interactions are likely to play a crucial role in its supramolecular assembly:

π–π Stacking: The planar aromatic quinoline rings are expected to engage in π–π stacking interactions, a common feature in the crystal structures of aromatic compounds. nih.govacs.org

C–H···O Interactions: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming weak C–H···O hydrogen bonds with the C-H bonds of neighboring molecules. nih.gov

Halogen Bonding: The bromine atom at the C3 position could potentially participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule.

The interplay of these non-covalent interactions would lead to a specific three-dimensional architecture in the solid state, influencing the material's physical properties such as melting point and solubility. Studies on other substituted quinolines have revealed that the nature and position of substituents can significantly alter the resulting supramolecular structures, leading to diverse packing motifs. nih.govacs.org

Advanced Research Applications of 3 Bromo 8 Methyl 6 Nitroquinoline in Chemical Sciences

Utility as a Versatile Synthetic Building Block for Complex Organic Molecules

The structure of 3-Bromo-8-methyl-6-nitroquinoline suggests its potential as a versatile intermediate in organic synthesis. The bromine atom at the 3-position is a key functional group that could participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. nih.gov These reactions are fundamental in the construction of complex organic molecules by forming new carbon-carbon bonds.

The nitro group at the 6-position can be readily reduced to an amino group. This transformation opens up a plethora of synthetic possibilities, including diazotization followed by substitution, or amide and sulfonamide formation. The amino derivative could serve as a precursor for the synthesis of more complex heterocyclic systems.

The methyl group at the 8-position can also be a site for further functionalization, although it is generally less reactive than the other positions.

Potential Applications in Materials Chemistry and Functional Organic Materials

Quinoline (B57606) derivatives are known to be components of various functional organic materials, including organic light-emitting diodes (OLEDs), sensors, and dyes. The extended π-system of the quinoline core in this compound, combined with the electronic effects of the bromo and nitro substituents, could impart interesting photophysical properties.

The presence of the heavy bromine atom might influence the photoluminescent properties, potentially leading to applications in phosphorescent materials. The nitro group, being a strong electron-withdrawing group, can significantly affect the electronic properties of the molecule, which is a key consideration in the design of materials for electronic applications.

Role as a Precursor or Ligand in Catalytic Systems

Quinoline-based structures are widely used as ligands in transition metal catalysis. ias.ac.inresearchgate.netdntb.gov.uaacs.orgacs.org The nitrogen atom of the quinoline ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst.

This compound could potentially serve as a precursor for the synthesis of more complex ligands. For instance, the bromo group could be a handle for introducing other coordinating groups through cross-coupling reactions. The electronic nature of the substituents would influence the electron density on the nitrogen atom, thereby affecting the coordinating ability of the quinoline and the catalytic activity of the corresponding metal complex.

Environmental Chemistry Research on Degradation Pathways and Fate (excluding ecotoxicity)

The environmental fate of halogenated and nitrated aromatic compounds is a significant area of research due to their potential persistence and impact. researchgate.netrsc.org While no specific studies on the degradation of this compound were found, general degradation pathways for related compounds can be considered.

The biodegradation of quinolines can occur under both aerobic and anaerobic conditions. nih.gov The degradation of nitrated quinolines often involves the reduction of the nitro group to an amino group, followed by further breakdown of the ring system. The presence of a bromine atom can affect the rate and pathway of degradation, as halogenated compounds are often more resistant to microbial degradation. researchgate.net Photodegradation could also be a potential environmental fate for this compound, given its aromatic nature.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-8-methyl-6-nitroquinoline?

Methodological Answer: Synthesis typically involves sequential functionalization of the quinoline core. A two-step approach is common:

Nitration : Introduce the nitro group at the 6-position using HNO₃/H₂SO₄ at 0–5°C, ensuring regioselectivity via steric and electronic effects .

Bromination : Electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) or HBr/H₂O₂ .

For intermediates, cross-coupling (e.g., Suzuki-Miyaura) may be applied if halogenated precursors are available.

| Reaction Step | Reagents/Conditions | Key Considerations | Reference |

|---|---|---|---|

| Nitration | HNO₃ (1.5 eq), H₂SO₄, 0°C | Monitor exothermic reaction | |

| Bromination | NBS (1.1 eq), CCl₄, 80°C | Radical initiation required |

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid skin contact and inhalation due to potential toxicity .

- Storage : Keep in amber glass vials under inert gas (argon) at 2–8°C to prevent photodegradation and moisture absorption .

- Waste Disposal : Segregate halogenated nitro waste and follow institutional protocols for incineration or professional chemical disposal .

Q. What spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign substituents using coupling patterns and chemical shifts. For example:

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern (1:1 for ⁷⁹Br/⁸¹Br).

- IR : Identify nitro (1520, 1350 cm⁻¹) and C-Br (600 cm⁻¹) stretches.

| Proton | δ (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| H-5 | 8.8 | Singlet | Adjacent to NO₂ | |

| H-8 | 2.6 | Singlet | Methyl group |

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data in brominated quinoline derivatives?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotamers) or solvent effects. Strategies include:

- 2D NMR (HSQC, HMBC) : Correlate protons and carbons to confirm connectivity .

- Variable Temperature NMR : Suppress signal splitting caused by slow exchange .

- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to avoid solvent-induced shifts .

Example : In 8-methyl derivatives, methyl groups may split signals; integration and DEPT-135 clarify assignments .

Q. What strategies optimize regioselectivity in quinoline bromination?

Methodological Answer: Regioselectivity depends on directing groups and reaction conditions:

- Electron-Donating Groups (e.g., -CH₃) : Direct bromination to para positions.

- Radical vs. Electrophilic Pathways : NBS/AIBN favors allylic or benzylic bromination, while HBr/H₂O₂ targets electron-rich aromatic positions .

| Condition | Regioselectivity | Yield (%) | Reference |

|---|---|---|---|

| NBS, AIBN, CCl₄ | C3 (allylic) | 80–85 | |

| HBr (48%), H₂O₂ | C6 (aromatic) | 60–70 |

Q. How does the nitro group influence the electronic properties of this compound?

Methodological Answer: The nitro group (-NO₂) is strongly electron-withdrawing, altering reactivity:

- Redox Chemistry : Facilitates reduction to amine derivatives (e.g., using Sn/HCl).

- Fluorescence Quenching : Nitro groups reduce quantum yield by promoting non-radiative decay .

- Electrophilic Substitution : Deactivates the ring, directing further substitution to meta positions relative to NO₂ .

Application Example : In fluorescence studies, removal of NO₂ (e.g., via hydrogenation) enhances emission intensity for probe development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.